Cas no 113350-54-2 (1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3S,4R)- (9CI))
![1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3S,4R)- (9CI) structure](https://fr.kuujia.com/scimg/cas/113350-54-2x500.png)
113350-54-2 structure
Nom du produit:1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3S,4R)- (9CI)
1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3S,4R)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3S,4R)- (9CI)
- 1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]est
- bis[(1S,4R,5R)-4-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,2S,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate
- neo-Truxilline
- 3,4-diphenyl-3-cyclobutene-1,2-dione
- 3,4-diphenylcyclobutane-1,2-dione
- 3,4-diphenylcyclobuten-1,2-dione
- 3,4-diphenylcyclobutene-1,2-dione
- 3-Cyclobutene-1, 3,4-diphenyl-
- AC1L5INR
- AC1Q6N1Z
- AR-1I6079
- CTK4F3149
- Cyclobutenedione, diphenyl-
- diphenyl-cyclobutenedione
- Diphenylcyclobutenedione
- NSC123000
- AKOS040736294
- 113350-54-2
- bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,2S,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate
- 1,2-Cyclobutanedicarboxylic acid, 3,4-diphenyl-, bis((1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl) ester, (1S,2S,3S,4R)-
-
- Piscine à noyau: InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3
- La clé Inchi: SYSWFFZJNZSEIZ-UHFFFAOYSA-N
- Sourire: COC(C1C2CCC(N2C)CC1OC(C1C(C2C=CC=CC=2)C(C2C=CC=CC=2)C1C(OC1CC2CCC(N2C)C1C(OC)=O)=O)=O)=O
Propriétés calculées
- Qualité précise: 658.325
- Masse isotopique unique: 658.325
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 48
- Nombre de liaisons rotatives: 12
- Complexité: 1120
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 112A^2
- Le xlogp3: 4.6
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.29
- Point d'ébullition: °Cat760mmHg
- Point d'éclair: °C
- Indice de réfraction: 1.611
1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3S,4R)- (9CI) Littérature connexe
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
2. Caper tea
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
113350-54-2 (1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3S,4R)- (9CI)) Produits connexes
- 190271-85-3(5-(bromomethyl)pyrrolidin-2-one)
- 2229348-37-0(5-bromo-2-(1-ethynylcyclopropyl)-1H-indole)
- 942010-63-1(N-2-(3-methoxyphenyl)ethyl-4-methyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-5-carboxamide)
- 1509561-26-5(tert-butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate)
- 1780343-15-8(tert-butyl 6-(aminomethyl)-2-azaspiro4.4nonane-2-carboxylate)
- 1806594-24-0(Methyl 2-(3-bromopropanoyl)-3-methylphenylacetate)
- 2094350-24-8(tert-butyl 2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate)
- 906154-99-2(4-tert-butyl-N-{5-({(propan-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide)
- 2137707-83-4(1-[(tert-butoxy)carbonyl]-6-cyclopropyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid)
- 1995663-08-5(2-(ethoxymethyl)piperidine-1-carboximidamide)
Fournisseurs recommandés
Hebei Ganmiao New material Technology Co., LTD
Membre gold
Fournisseur de Chine
Lot

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot

Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
